N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride is a synthetic small molecule characterized by a benzopyran core fused with a naphthalene moiety. Its structure includes a carboxamide linkage to a 2-aminoethyl side chain, which is substituted with a naphthalen-2-yl group. The hydrochloride salt enhances solubility and bioavailability.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-3,4-dihydro-1H-isochromene-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O2.ClH/c23-13-21(18-7-5-15-3-1-2-4-17(15)11-18)24-22(25)19-8-6-16-9-10-26-14-20(16)12-19;/h1-8,11-12,21H,9-10,13-14,23H2,(H,24,25);1H |
InChI Key |
XAXLZGPSJKPTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with a benzopyran derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
GSK 2141795 (NSC 767034)
- Chemical Structure : GSK 2141795 features a furancarboxamide core with a 3,4-difluorophenylmethyl group and a 5-chloro-4-(4-chloro-1-methyl-pyrazolyl) substituent .
- Key Differences :
- The target compound substitutes the furan ring with a benzopyran system, which may confer greater metabolic stability due to reduced ring strain.
- GSK 2141795’s difluorophenyl and pyrazole groups enhance selectivity for AKT kinase inhibition, whereas the naphthalene group in the target compound could favor interactions with hydrophobic binding pockets in alternative targets (e.g., GPCRs or ion channels).
- Pharmacological Profile : GSK 2141795 is a pan-AKT inhibitor with demonstrated antitumor activity. The target compound’s benzopyran-naphthalene hybrid lacks direct kinase inhibition data but may share solubility challenges due to aromatic stacking .
Venlafaxine Hydrochloride Derivatives
- Structural Basis: Venlafaxine derivatives, such as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, share a 2-aminoethyl side chain but replace the benzopyran-naphthalene system with a methoxyphenyl-cyclohexanol framework .
- Functional Contrast: Venlafaxine’s methoxy group and cyclohexanol core are critical for serotonin-norepinephrine reuptake inhibition (SNRI). The target compound’s naphthalene and benzopyran may instead modulate dopamine or adrenergic pathways. The hydrochloride salt in both compounds improves solubility, but the benzopyran’s rigidity in the target molecule could reduce conformational flexibility compared to venlafaxine’s cyclohexanol .
Enamine Ltd. Catalog Analogs
- Representative Example: N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide (CAS: 2741632-02-8) .
- In contrast, the benzopyran in the target compound offers a more lipophilic profile. Both compounds feature naphthalene substituents, suggesting shared utility in aromatic stacking interactions with biological targets.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound: The benzopyran-naphthalene scaffold is understudied compared to furan- or cyclohexanol-based analogs.
- GSK 2141795 : The presence of halogens (Cl, F) in GSK 2141795 enhances target binding affinity but may increase toxicity risks, a trade-off absent in the target compound’s naphthalene system .
- Venlafaxine : The target compound’s lack of a methoxy group may reduce off-target effects on serotonin transporters, but this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
